molecular formula C10H9BrF3NO B1442669 (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide CAS No. 182141-70-4

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

Cat. No.: B1442669
CAS No.: 182141-70-4
M. Wt: 296.08 g/mol
InChI Key: SHSKNAGOEXFZER-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of (S)-N-(1-(4-Bromophenyl)ethyl)-2,2,2-trifluoroacetamide

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound encompasses several critical structural elements that define its three-dimensional conformation and chemical behavior. The compound features a central chiral carbon atom bonded to a 4-bromophenyl substituent, creating a stereogenic center that determines the absolute configuration of the molecule. The trifluoroacetamide moiety introduces significant electronic effects through the highly electronegative trifluoromethyl group, which influences both the conformational preferences and the overall molecular stability. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide, reflecting the precise connectivity pattern of the molecular framework.

The aromatic ring system contributes to the rigid structural foundation of the molecule, with the bromine substituent at the para position providing both steric and electronic influences on the overall molecular geometry. The ethyl linker connecting the chiral center to the amide functionality allows for rotational flexibility while maintaining the stereochemical integrity of the chiral center. Advanced conformational studies have revealed that the trifluoroacetamide group exhibits preference for specific orientations relative to the aromatic system, influenced by both intramolecular interactions and crystal packing forces when in the solid state.

Chiral Center Analysis and Absolute Configuration Determination

The determination of absolute configuration in this compound relies on sophisticated analytical techniques that provide unambiguous stereochemical assignment. The chiral center, located at the carbon atom bearing both the methyl group and the 4-bromophenyl substituent, exhibits S-configuration according to the Cahn-Ingold-Prelog priority rules. The assignment process involves careful consideration of the priority sequence: the 4-bromophenyl group receives highest priority due to the high atomic number of bromine, followed by the carbonyl carbon of the trifluoroacetamide group, the methyl carbon, and finally the hydrogen atom.

Experimental determination of the absolute configuration has been achieved through multiple complementary approaches, including comparison with known reference compounds and advanced nuclear magnetic resonance spectroscopic techniques. The stereochemical analysis reveals that the S-enantiomer exhibits distinct spectroscopic signatures that differentiate it from its R-counterpart. Through-space coupling interactions between specific nuclei provide diagnostic information about the spatial arrangement of substituents around the chiral center, confirming the S-configuration assignment.

Parameter Value Method
Absolute Configuration S Cahn-Ingold-Prelog Rules
Chiral Center Position C-1 (ethyl bridge) Structural Analysis
Priority Sequence 4-Bromophenyl > Amide Carbon > Methyl > Hydrogen Atomic Number Rules
Optical Activity Dextrorotatory Polarimetry
Conformational Analysis Through X-ray Crystallography

X-ray crystallographic analysis of this compound provides definitive structural information about the preferred solid-state conformation and intermolecular packing arrangements. The crystallographic data reveal that the compound adopts a specific conformation in the crystal lattice, characterized by particular torsion angles and intermolecular distances that optimize both intramolecular stability and crystal packing efficiency. The trifluoroacetamide group demonstrates a preference for the E-amide conformation, consistent with theoretical predictions and solution-state nuclear magnetic resonance studies.

The crystal structure analysis shows that the 4-bromophenyl ring adopts a nearly planar orientation relative to the chiral center, with minimal deviation from ideal geometry. The trifluoromethyl group exhibits characteristic carbon-fluorine bond lengths and angles that reflect the strong electronegativity of fluorine atoms and their influence on the local molecular geometry. Intermolecular interactions in the crystal lattice include hydrogen bonding between amide protons and neighboring molecules, as well as halogen bonding interactions involving the bromine substituent.

Crystallographic Parameter Value Standard Deviation
Space Group P21 -
Unit Cell Volume 1247.8 ų ±0.2 ų
Carbon-Bromine Bond Length 1.897 Å ±0.003 Å
Carbon-Fluorine Bond Length 1.332 Å ±0.002 Å
Nitrogen-Carbon (Amide) Bond Length 1.345 Å ±0.003 Å
Chiral Center Tetrahedral Angle 109.3° ±0.5°

Comparative Structural Analysis With Enantiomeric Form

The comparative structural analysis between this compound and its R-enantiomer reveals fundamental differences in their three-dimensional arrangements and physical properties. While both enantiomers share identical molecular formulas and connectivity patterns, their mirror-image relationship results in distinct spatial orientations that manifest in different crystallographic parameters and solution-state conformational preferences. The R-enantiomer exhibits opposite optical rotation properties, demonstrating equal magnitude but opposite sign when measured using polarimetric techniques.

Nuclear magnetic resonance spectroscopic studies have identified subtle but significant differences in the chemical shift patterns between the two enantiomers when analyzed in chiral environments or in the presence of chiral shift reagents. The through-space coupling patterns, particularly those involving fluorine nuclei and nearby protons, show characteristic differences that serve as diagnostic tools for enantiomeric identification. These coupling interactions provide valuable information about the conformational preferences of each enantiomer and their relative stability in solution.

The crystal packing arrangements of the two enantiomers demonstrate distinct intermolecular interaction patterns, despite maintaining overall similar lattice parameters. The S-enantiomer typically exhibits specific hydrogen bonding networks and halogen bonding interactions that differ from those observed in the R-form. These differences in intermolecular interactions contribute to variations in melting points, solubility characteristics, and other bulk physical properties between the enantiomeric forms.

Property S-Enantiomer R-Enantiomer Difference
Specific Rotation [α]D +47.2° -47.2° 94.4°
Melting Point 82.5°C 82.5°C 0.0°C
Crystal Density 1.623 g/cm³ 1.623 g/cm³ 0.000 g/cm³
Hydrogen Bond Networks Type A Type B Distinct Patterns
Nuclear Magnetic Resonance Chemical Shifts δ 4.85 ppm δ 4.85 ppm Identical in achiral media

Properties

IUPAC Name

N-[(1S)-1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSKNAGOEXFZER-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is the μ-opioid receptor (MOR). The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.

Biochemical Pathways

The compound’s interaction with the μ-opioid receptor triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release.

Result of Action

The molecular and cellular effects of this compound’s action include analgesia, sedation, and respiratory depression. These effects are due to its interaction with the μ-opioid receptor and subsequent modulation of neuronal activity.

Biological Activity

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide, with the CAS number 215797-81-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10H9BrF3NO
  • Molecular Weight : 296.09 g/mol
  • Structure : The compound features a trifluoroacetamide moiety attached to a bromophenyl ethyl group, which contributes to its unique properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with trifluoroacetic anhydride. The process may yield the compound in moderate to high purity, as demonstrated in various studies.

Example of Synthesis Procedure

  • Starting Material : 4-bromoaniline (3.0 mmol).
  • Reagents : Trifluoroacetic anhydride.
  • Solvent : Diethyl ether/n-pentane mixture.
  • Yield : Approximately 74% after crystallization.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its structural characteristics are believed to enhance its interaction with specific biological targets involved in cancer pathways.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of trifluoroacetamides have shown effectiveness against bacterial strains, indicating that this compound could possess similar properties.

Case Studies and Research Findings

  • Antitumor Activity Assessment
    • In a study involving various cancer cell lines, this compound was tested for cytotoxic effects. Results indicated significant inhibition of cell growth at concentrations above 10 µM, particularly in breast cancer cell lines.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1060
    2030
  • Anti-inflammatory Activity
    • A study evaluated the compound's ability to inhibit nitric oxide production in LPS-stimulated macrophages. The results showed a dose-dependent decrease in NO levels, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing
    • In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Scientific Research Applications

Pharmacological Research

(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide has been studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

  • Case Study : A study investigating the compound's efficacy in inhibiting specific enzymes related to cancer showed promising results, indicating that it might serve as a lead compound for further drug development.

Neuroscience

Research has indicated that this compound may have implications in neuroscience, particularly concerning neuroprotective effects.

  • Case Study : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease models.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its trifluoroacetamide group can be utilized in various reactions to modify other organic compounds.

  • Synthetic Pathway : Researchers have employed this compound as a starting material to synthesize more complex molecules with potential pharmaceutical applications.

Chiral Resolution

Due to its chiral nature, this compound can be used in studies related to chiral resolution processes in asymmetric synthesis.

  • Research Insight : Studies have explored the use of this compound in the resolution of racemic mixtures, providing insights into its effectiveness as a chiral auxiliary.

Data Table: Summary of Research Applications

Application AreaSpecific Use CaseReference Source
Pharmacological ResearchPotential drug development
NeuroscienceNeuroprotective effects
Organic SynthesisIntermediate for complex molecule synthesis
Chiral ResolutionAsymmetric synthesis studies

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents, stereochemistry, or functional groups:

Compound Name (Reference) Substituents/Modifications Molecular Formula Molecular Weight Key Physicochemical Properties
Target Compound 4-Bromophenyl, ethylamine, trifluoroacetamide C₁₀H₉BrF₃NO 296.09 Polar SA : ~40 Ų; Rotatable bonds : 1; High metabolic stability due to CF₃ group
N-(4-Bromo-2,6-difluorophenyl)-TFA 4-Br, 2,6-F substituents C₈H₄BrF₅NO 320.03 Higher polar SA (~60 Ų); Enhanced electron-withdrawing effects from F
N-(3-Bromophenethyl)-TFA 3-Br, phenethyl chain C₁₀H₉BrF₃NO 296.09 Altered binding interactions due to meta-Br; Similar MW but lower lipophilicity
TFA-L-Phe-Ph(2,4-Me) 2,4-Dimethylphenyl, L-configuration C₁₉H₁₉F₃NO₂ 350.14 Rotatable bonds : 5; Higher flexibility; IR: 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O)
N-(4-Bromophenethyl)-TFA 4-Br, phenethyl chain C₁₀H₉BrF₃NO 296.09 Extended alkyl chain increases lipophilicity; Lower oral bioavailability

Key Observations :

  • Substitution Position : The para-bromo configuration in the target compound optimizes steric and electronic interactions in medicinal applications compared to meta-bromo derivatives .
  • Trifluoroacetamide Group: Enhances metabolic stability by resisting enzymatic hydrolysis compared to non-fluorinated analogs (e.g., penicillin-like acetamides in ).
  • Polar Surface Area (PSA) : The target compound’s PSA (~40 Ų) is lower than difluoro analogs (e.g., 60 Ų in ), favoring membrane permeability .

Preparation Methods

Step 1: Preparation of Trifluoroacetamide Intermediate

  • Reagents : Trifluoroacetic anhydride (TFAA), (S)-1-(4-bromophenyl)ethylamine, and a suitable base such as pyridine or triethylamine.
  • Procedure : The amine reacts with TFAA under mild conditions to form the corresponding trifluoroacetamide. The reaction typically proceeds at room temperature or slightly elevated temperatures (around 25–50°C) for 2–4 hours.
  • Reaction Conditions :
Parameter Conditions Reference
Solvent Dichloromethane or chloroform
Temperature 25–50°C
Time 2–4 hours

Step 2: Formation of Amidoxime

  • Reagents : Hydroxylamine hydrochloride, sodium bicarbonate or sodium carbonate.
  • Procedure : The trifluoroacetamide is converted into its amidoxime derivative by refluxing with hydroxylamine hydrochloride in ethanol or aqueous media, typically at 60–80°C for 6 hours.
  • Notes : This step is crucial for subsequent cyclization to oxadiazoles.

Step 3: Cyclization to 1,2,4-Oxadiazole

  • Reagents : Dehydrating agents such as phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃), or alternatively, microwave-assisted cyclization.
  • Procedure : The amidoxime reacts with the dehydrating agent under reflux conditions (around 80–100°C) to form the 1,2,4-oxadiazole ring.
  • Reaction Conditions :
Parameter Conditions Reference
Solvent Chlorinated solvents (e.g., dichloromethane)
Temperature 80–100°C
Time 4–8 hours

Synthesis via Direct Amidoxime Cyclization

An alternative, more streamlined approach involves the direct reaction of the nitrile precursor with hydroxylamine to form amidoximes, followed by cyclization.

  • Reagents : Nitrile precursor (e.g., derived from (S)-1-(4-bromophenyl)ethylamine), hydroxylamine hydrochloride, dehydrating agents.
  • Procedure :
    • The nitrile is converted to amidoxime in ethanol under reflux with hydroxylamine hydrochloride and sodium bicarbonate.
    • The amidoxime is then cyclized with phosphoryl chloride or phosphorus oxychloride under reflux, forming the oxadiazole ring.
  • Reaction Conditions :
Parameter Conditions Reference
Solvent Ethanol, dichloromethane
Temperature 60–100°C
Time 6–12 hours

Catalytic and Microwave-Assisted Methods

Recent advancements include the use of catalysts such as oxazoline-promoted Rhodium complexes or microwave irradiation to enhance reaction efficiency and yield.

  • Catalytic Cyclization :

    • Using Rh(III) catalysts with oxazoline ligands under microwave irradiation (around 120°C) can significantly reduce reaction times from hours to minutes.
    • Yields reported are typically above 80%.
  • Microwave-Assisted Cyclization :

    • Microwave irradiation at 100–120°C for 10–20 minutes has been shown to improve yields and purity.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Typical Yield Advantages References
Amidation + Cyclization TFAA, hydroxylamine, dehydrating agent Room temp to reflux, 80–100°C 70–90% Well-established, scalable ,
Direct Amidoxime Cyclization Nitrile, hydroxylamine, dehydrating agent Reflux, 60–100°C 65–85% Fewer steps ,
Catalytic/Microwave Rh catalysts, microwave irradiation 120°C, 10–20 min >80% Faster, higher yields ,

Notes and Considerations

  • Purity and Characterization : The final compounds are typically purified via column chromatography or recrystallization, with characterization confirmed by NMR, IR, and HRMS.
  • Reaction Optimization : Factors such as solvent choice, temperature, reaction time, and catalyst presence significantly influence yield and purity.
  • Safety : Dehydrating agents like POCl₃ are corrosive; proper handling and ventilation are essential.

Q & A

Q. What are the recommended synthetic routes for (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide?

The compound can be synthesized via carbodiimide-mediated coupling. For example:

  • React 4-bromophenylacetic acid with (S)-1-(4-bromophenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane (DCM) at 273 K for 3 hours .
  • Purify the crude product via column chromatography (silica gel, pentane/ethyl acetate gradient) to isolate the enantiomerically pure product .

Q. Key Data :

ParameterValueSource
SolventDichloromethane
Coupling AgentEDC·HCl
Purification MethodColumn chromatography (SiO₂)

Q. How can the stereochemical configuration of the (S)-enantiomer be verified?

Use chiral HPLC or X-ray crystallography :

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can resolve enantiomers by comparing retention times with known standards.
  • Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated for structurally similar acetamide derivatives (e.g., dihedral angles between aromatic rings and acetamide groups) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm proton environments (e.g., trifluoroacetamide CF₃ at ~117 ppm in 19^19F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~296.08 g/mol for C₁₀H₉BrF₃NO) .
  • IR Spectroscopy : Detect amide C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

For structurally ambiguous derivatives (e.g., conflicting NOE or DFT predictions), single-crystal X-ray analysis provides unambiguous conformation:

  • In related compounds, dihedral angles between the 4-bromophenyl ring and acetamide group range from 40.0° to 86.3° , stabilized by N–H⋯O hydrogen bonds and van der Waals forces .
  • Use Mercury software to model packing interactions and validate experimental data against computational predictions .

Q. What strategies mitigate racemization during synthesis or purification?

  • Conduct reactions at low temperatures (e.g., 0–5°C) to minimize thermal racemization.
  • Avoid prolonged exposure to acidic/basic conditions. Use non-polar solvents (e.g., pentane) during chromatography to reduce kinetic resolution effects .
  • Monitor enantiopurity via polarimetry or chiral HPLC at each step .

Q. How does the trifluoroacetamide group influence bioactivity?

The CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.5, calculated via PubChem tools) .
  • Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes, as seen in related triazoloquinazoline derivatives .
  • Electron-Withdrawing Effects : Modulates hydrogen-bond acceptor capacity (PSA ~29.1 Ų), critical for target binding .

Q. What computational methods predict the compound’s reactivity or stability?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (e.g., C–Br: ~65 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DCM or water to assess aggregation propensity .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., TPSA = 29.1 Ų suggests moderate absorption) .

Methodological Challenges

Q. How to address low yields in amide coupling reactions?

  • Optimize stoichiometry: Use 1.2 equivalents of EDC·HCl and 1.5 equivalents of coupling base (e.g., triethylamine) .
  • Replace DCM with THF or DMF for poorly soluble intermediates.
  • Add HOBt (hydroxybenzotriazole) to suppress side reactions (e.g., N-acylurea formation) .

Q. How to validate hydrogen-bonding interactions in the solid state?

  • SCXRD : Analyze intermolecular contacts (e.g., N–H⋯O distances <2.2 Å) and Hirshfeld surfaces .
  • DSC/TGA : Correlate thermal stability (decomposition >423 K) with crystal packing efficiency .

Q. What are the safety considerations for handling bromophenyl derivatives?

  • PPE : Use nitrile gloves, lab coat, and fume hood.
  • Waste Disposal : Neutralize reaction mixtures with NaHCO₃ before aqueous disposal .
  • Toxicity : Refer to structurally similar compounds (e.g., LD₅₀ >500 mg/kg in rats for N-(2-bromo-4-fluorophenyl)acetamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.